Cas no 81840-15-5 (Vesnarinone)

Vesnarinone structure
Vesnarinone structure
Product Name:Vesnarinone
Numero CAS:81840-15-5
MF:C22H25N3O4
MW:395.451605558395
CID:93764
PubChem ID:5663
Update Time:2025-06-11

Vesnarinone Proprietà chimiche e fisiche

Nomi e identificatori

    • Vesnarinone
    • 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-Piperazine
    • Arkin
    • Pieranometazine
    • 6-(4-(3,4-dimethoxybenzoyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one
    • 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
    • 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinoline
    • 6-[4-(3,4-dimethoxy-benzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril
    • Arkin-Z
    • DRG-0210
    • OPC8212
    • OPC-8212
    • Piteranometozine
    • Vesnarinona [Spanish]
    • Vesnarinonum [Latin]
    • 6-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydro-2(1H)-quinolinone
    • OPC 8212
    • VESNARINONE [MI]
    • UNII-5COW40EV8M
    • Vesnarinone (JAN/USAN/INN)
    • BENZYL2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
    • SCHEMBL50993
    • 3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1H)-quinolinone
    • OPC 8212;OPC-8212;OPC8212
    • CCRIS 1451
    • 1-(3,4-Dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)piperazine
    • CHEBI:31237
    • NCGC00510509-02
    • Arkin Z
    • VESNARINONE [MART.]
    • Vesnarinonum
    • VESNARINONE [JAN]
    • 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-3,4-dihydro-2(1H)-
    • A857063
    • 6-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-1,2,3,4-tetrahydroquinolin-2-one
    • 5-{3-[3-(2-Chloro-4-fluorophenoxy)-1-azetidinyl]-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl}-2-methoxypyridine
    • Vesnarinone(OPC8212)
    • BRN 5644229
    • BDBM50016980
    • HY-15297
    • MS-26657
    • Q7923264
    • VESNARINONE [USAN]
    • MFCD00867124
    • Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • VESNARINONE [VANDF]
    • [4-(3,4-Dihydro-quinolin-6-yl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
    • OPC-8212; Piteranometozine; Arkin
    • 5COW40EV8M
    • 6-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one(OPC-8212)
    • EX-A718
    • CS-5387
    • FT-0630896
    • ZVNYJIZDIRKMBF-UHFFFAOYSA-N
    • NS00069189
    • 81840-15-5
    • 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril
    • CHEMBL17423
    • DTXSID80231411
    • Vesnarinone [USAN:INN:JAN]
    • VESNARINONE [WHO-DD]
    • D01690
    • 1-(1,2,3,4-Tetrahydro-2-oxo-6-quinolyl)-4-veratroylpiperazine
    • BCP15943
    • Vesnarinona
    • Arkin (TN)
    • VESNARINONE [INN]
    • 3,4-Dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone
    • 6-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
    • Arkin Z (TN)
    • AKOS027475338
    • DB12082
    • 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-3,4-dihydro-2(1H)-quinolone
    • J-690354
    • 6-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydro-2(1H)-quinolinone (ACI)
    • Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)- (9CI)
    • BRD-K13414800-001-01-3
    • Vesnarinone(OPC8212)?
    • GLXC-03078
    • DB-056556
    • Inchi: 1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
    • Chiave InChI: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCN(C2C=C3C(NC(CC3)=O)=CC=2)CC1)C1C=C(OC)C(OC)=CC=1

Proprietà calcolate

  • Massa esatta: 395.18500
  • Massa monoisotopica: 395.18450629g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 593
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 2.1
  • Superficie polare topologica: 71.1Ų

Proprietà sperimentali

  • Colore/forma: Cristalli granulari incolori sono stati ottenuti da etanolo cloroformio
  • Densità: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 238.1-239.8 ºC
  • Punto di ebollizione: 678.3°C at 760 mmHg
  • Indice di rifrazione: 1.6500 (estimate)
  • Solubilità: Leggermente solubile (4,3 g/l) (25°C),
  • PSA: 71.11000
  • LogP: 2.69180
  • pka: 2.86(at 25℃)

Vesnarinone Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Vesnarinone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-2 mg
Vesnarinone
81840-15-5 96.69%
2mg
¥1019.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-5 mg
Vesnarinone
81840-15-5 96.69%
5mg
¥1835.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-10 mg
Vesnarinone
81840-15-5 96.69%
10mg
¥2735.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-25 mg
Vesnarinone
81840-15-5 96.69%
25mg
¥4535.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-50 mg
Vesnarinone
81840-15-5 96.69%
50mg
¥8135.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-100 mg
Vesnarinone
81840-15-5 96.69%
100MG
¥12635.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3465-1 mL * 10 mM (in DMSO)
Vesnarinone
81840-15-5 96.69%
1 mL * 10 mM (in DMSO)
¥1600.00 2022-04-26
ChemScence
CS-5387-5mg
Vesnarinone
81840-15-5 98.07%
5mg
$100.0 2022-04-26
ChemScence
CS-5387-10mg
Vesnarinone
81840-15-5 98.07%
10mg
$150.0 2022-04-26
ChemScence
CS-5387-25mg
Vesnarinone
81840-15-5 98.07%
25mg
$250.0 2022-04-26

Vesnarinone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Potassium carbonate Solvents: Ethanol ,  Water
Riferimento
Synthesis of vesnarinone via active esters
, China, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 10 bar, 70 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Riferimento
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pyrrolidine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Solvents: 1,4-Dioxane ;  12 h, reflux; reflux → rt
1.3 Catalysts: Indium trichloride Solvents: Methanol ,  Water ;  1 h, reflux
2.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Riferimento
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Metodo di produzione 6

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Acetone ;  0.5 h, 0 - 5 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min
2.1 Reagents: Tin tetrachloride ;  4 h, rt → 160 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
5.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Metodo di produzione 9

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Riferimento
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Riferimento
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Metodo di produzione 13

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
2.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ,  Tetrahydrofuran ;  6 bar, rt → 65 °C; 24 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 10 bar, 70 °C
3.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloropalladate (supported on ZIF-8) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,4-Dioxane ;  18 h, 10 bar, 120 °C
Riferimento
Concise Synthesis of Vesnarinone and Its Analogues by Using Pd-Catalyzed C-N Bond-Forming Reactions
See, Yi Yang; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7405-7412

Metodo di produzione 16

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
Carbostyril derivatives used as cardiotonic agents and medicines containing them
, Belgium, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
3.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tin tetrachloride ;  4 h, rt → 160 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 3 h, rt
3.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  55 - 60 °C; 4 h
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
4.1 Reagents: Sodium carbonate Solvents: Ethanol ;  8 h, reflux; 8 h, reflux
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis of vesnarinone
Zhang, Mengdi; et al, Jingxi Huagong Zhongjianti, 2011, 41(1), 39-41

Vesnarinone Raw materials

Vesnarinone Preparation Products

Vesnarinone Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:81840-15-5)Vesnarinone
Numero d'ordine:A857063
Stato delle scorte:in Stock
Quantità:5mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:04
Prezzo ($):192.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81840-15-5)Vesnarinone
A857063
Purezza:99%
Quantità:5mg
Prezzo ($):192.0
Email